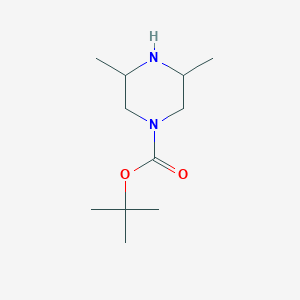

Tert-butyl 3,5-dimethylpiperazine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 3,5-dimethylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Tert-butyl 3,5-dimethylpiperazine-1-carboxylate (abbreviated as Tert-butyl DMPM) is an organic compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.30 g/mol

- IUPAC Name : this compound

- Stereochemistry : The compound exhibits specific stereochemistry at the 3 and 5 positions of the piperazine ring, which influences its biological activity and reactivity.

The piperazine ring is a common scaffold in many biologically active compounds, making Tert-butyl DMPM a valuable precursor for synthesizing new drug candidates. The presence of tert-butyl and dimethyl substituents enhances its lipophilicity, potentially improving gastrointestinal absorption and bioavailability.

Biological Activity

Tert-butyl DMPM has been investigated for various biological activities, particularly its interaction with specific molecular targets that could lead to therapeutic applications:

- Binding Affinity : Studies indicate that Tert-butyl DMPM may interact with multiple biological targets, potentially acting as a ligand for receptors involved in various signaling pathways. Its binding affinity to these targets is crucial for understanding its mechanism of action.

- Therapeutic Potential : The compound's unique structure allows it to be a candidate for developing drugs targeting conditions such as cancer, neurological disorders, and metabolic diseases. Its derivatives have been explored for their potential as sirtuin modulators, which are implicated in aging and metabolic regulation .

Synthesis Methods

The synthesis of Tert-butyl DMPM typically involves asymmetric synthesis techniques. One common method includes using carbonyl reductases to produce chiral intermediates effectively. This approach not only yields the desired compound but also allows for the exploration of various substitutions that could enhance biological activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of Tert-butyl DMPM:

- In Vivo Studies : In animal models, Tert-butyl DMPM demonstrated promising results in reducing disease markers associated with autoimmune disorders. For instance, it was tested in lupus disease models where it showed no significant mortality while impacting specific autoantibody titers .

- Mechanism of Action : Research indicates that Tert-butyl DMPM may modulate pathways related to inflammation and immune response. Its interaction with sirtuin proteins has been particularly noteworthy, suggesting a role in metabolic regulation and potential therapeutic effects in metabolic syndromes .

- Comparative Analysis : A comparative study with structurally similar compounds revealed that variations in stereochemistry significantly affect the biological activity of piperazine derivatives. For example, compounds with different stereochemical configurations exhibited distinct binding affinities and therapeutic potentials.

Data Table: Comparison of Piperazine Derivatives

| Compound Name | CAS Number | Structural Features | Biological Activity |

|---|---|---|---|

| (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | 129779-30-2 | Stereochemistry at 3S and 5S positions | Potential ligand for asymmetric catalysis |

| (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | 438049-91-3 | Different stereochemistry affecting reactivity | Varies significantly from (3S,5S) |

| tert-Butyl cis-2,6-dimethylpiperazine-1-carboxylate | 180975-66-0 | Different substitution pattern on piperazine ring | Not extensively studied |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Drug Development

TB-DMP serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for modifying existing drugs or developing new drug candidates. For instance, it has been utilized in synthesizing hNK1 receptor antagonists, which are crucial for treating nausea and vomiting associated with chemotherapy .

2. Asymmetric Catalysis

The presence of chiral centers in TB-DMP allows it to function as a ligand in asymmetric catalysis. This application is vital for producing enantiopure compounds, which are essential in the pharmaceutical industry for developing effective drugs with minimal side effects .

Example Synthesis Route

A notable synthesis route involves:

- Formation of Piperazine Derivative : Using 3,5-dimethylpiperazine and tert-butyl chloroformate.

- Hydrogenation : Employing palladium on carbon (Pd/C) as a catalyst to promote the reaction under hydrogen atmosphere.

The yield from such reactions can reach up to 72%, depending on the specific conditions used .

Interaction Studies

Research has focused on the binding affinity of TB-DMP to various biological targets, revealing insights into its mechanism of action. These studies indicate that TB-DMP may interact with specific receptors or enzymes, potentially leading to therapeutic applications beyond its current uses .

Case Studies

Several case studies highlight the utility of TB-DMP in drug development:

- Study on hNK1 Antagonists : Research demonstrated that derivatives of TB-DMP exhibited significant antagonistic activity against the hNK1 receptor, showcasing its potential as a therapeutic agent for managing chemotherapy-induced nausea .

- Asymmetric Synthesis Applications : A study illustrated how TB-DMP could be employed in the synthesis of chiral compounds through asymmetric catalysis, emphasizing its versatility as a synthetic intermediate in pharmaceutical chemistry .

Eigenschaften

IUPAC Name |

tert-butyl 3,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZXPHIQZUYMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.